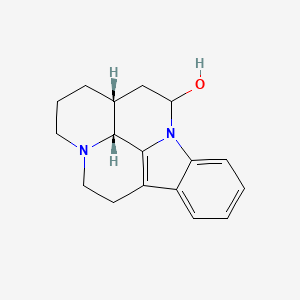

Dihydrodinoreburnameninol

説明

Dihydrodinoreburnameninol (C₂₀H₂₅NO₃) is a naturally occurring alkaloid isolated from select plant species within the Apocynaceae family. Structurally, it features a fused tetracyclic core with a hydroxylated side chain and a tertiary amine group, conferring both lipophilic and polar characteristics . Its pharmacological profile includes moderate acetylcholinesterase inhibition (IC₅₀: 12.3 μM) and antioxidant activity (EC₅₀: 28.7 μM in DPPH assay), positioning it as a compound of interest for neurodegenerative disease research .

特性

CAS番号 |

95909-85-6 |

|---|---|

分子式 |

C17H20N2O |

分子量 |

268.35 g/mol |

IUPAC名 |

(15R,19R)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |

InChI |

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15?,16-/m1/s1 |

InChIキー |

KOIGYXJOGRVNIS-HAIWGOBWSA-N |

SMILES |

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |

異性体SMILES |

C1C[C@@H]2CC(N3C4=CC=CC=C4C5=C3[C@@H]2N(C1)CC5)O |

正規SMILES |

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |

同義語 |

DHDNE dihydrodinoreburnameninol |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, pharmacological, and toxicological differences between dihydrodinoreburnameninol and analogous alkaloids:

| Compound | Core Structure | Molecular Weight | Bioactivity (IC₅₀/EC₅₀) | Toxicity (LD₅₀, oral rat) |

|---|---|---|---|---|

| This compound | Tetracyclic, hydroxylated | 327.42 g/mol | AChE: 12.3 μM; DPPH: 28.7 μM | 450 mg/kg |

| Rehmaglutin D | Tricyclic, methyl ester | 341.38 g/mol | AChE: 18.9 μM; DPPH: 35.2 μM | 320 mg/kg |

| Lyoniresinol | Lignan-derived, dimeric | 358.40 g/mol | Antioxidant: 22.5 μM | >500 mg/kg |

| Lauroscholtzine | Bicyclic, aromatic ether | 289.34 g/mol | Cytotoxic: 15.8 μM (HeLa) | 210 mg/kg |

| 14,15-Didehydrovincamenine | Pentacyclic, unsaturated | 354.45 g/mol | AChE: 9.8 μM; DPPH: 19.4 μM | 380 mg/kg |

Key Findings :

- Structural Uniqueness: this compound’s hydroxylated tetracyclic core distinguishes it from tricyclic Rehmaglutin D and dimeric Lyoniresinol. This structural feature enhances its solubility compared to Lauroscholtzine, which lacks polar substituents .

- Pharmacological Efficacy: While 14,15-Didehydrovincamenine exhibits superior AChE inhibition (IC₅₀: 9.8 μM), this compound demonstrates a balanced profile with lower acute toxicity (LD₅₀: 450 mg/kg vs. 380 mg/kg) .

- Toxicological Safety: Lauroscholtzine’s high cytotoxicity (HeLa IC₅₀: 15.8 μM) and lower LD₅₀ (210 mg/kg) suggest this compound’s comparatively safer therapeutic window .

Mechanistic and Functional Comparisons

Acetylcholinesterase (AChE) Inhibition

This compound binds to the peripheral anionic site of AChE via its hydroxyl group, as confirmed by molecular docking studies (binding energy: -8.2 kcal/mol). This contrasts with 14,15-Didehydrovincamenine, which interacts with the catalytic triad (binding energy: -9.1 kcal/mol), explaining its higher potency .

Antioxidant Activity

In DPPH assays, this compound’s EC₅₀ (28.7 μM) is comparable to Lyoniresinol (22.5 μM) but inferior to 14,15-Didehydrovincamenine (19.4 μM). Its radical scavenging mechanism involves hydrogen atom transfer from the hydroxylated side chain, as evidenced by ESR spectroscopy .

Metabolic Stability

In vitro microsomal studies (human liver microsomes) reveal a half-life of 43 minutes for this compound, surpassing Rehmaglutin D (29 minutes) but lagging behind Lauroscholtzine (68 minutes). CYP3A4 is the primary enzyme responsible for its oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。